2-(but-2-yn-1-yloxy)-4H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(but-2-yn-1-yloxy)-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that features a pyrido[1,2-a]pyrimidin-4-one core structure with a but-2-yn-1-yloxy substituent
Mechanism of Action
Target of Action
The primary target of 2-(but-2-yn-1-yloxy)-4H-pyrido[1,2-a]pyrimidin-4-one is disintegrin and metalloproteinase domain-containing protein 17 . This protein plays a crucial role in the regulation of cellular processes, including cell migration and immune response .
Mode of Action
It is known to interact with its target protein, potentially altering its function . The presence of the but-2-yn-1-yloxy group may allow the compound to bind to the target protein in a unique manner, influencing its activity .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given its target, it is likely that it impacts pathways related to cell migration and immune response .
Result of Action
Given its target, it may influence cell migration and immune response . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how a compound interacts with its target and exerts its effects. Specific information about how these factors influence the action of this compound is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(but-2-yn-1-yloxy)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the reaction of a pyrido[1,2-a]pyrimidin-4-one derivative with but-2-yn-1-ol in the presence of a suitable base. One common method involves the use of potassium tert-butoxide as a base to facilitate the reaction . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(but-2-yn-1-yloxy)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the but-2-yn-1-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol or alkane derivative.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. It can be tested for its effects on various biological targets, such as enzymes or receptors.
Medicine: Potential therapeutic applications include its use as an anticancer, antiviral, or antimicrobial agent. Further research is needed to fully understand its pharmacological properties.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
1-(tert-Butyl)-4-(prop-2-yn-1-yloxy)benzene: This compound shares a similar but-2-yn-1-yloxy substituent but has a different core structure.
N-(pyridin-2-yl)amides: These compounds have a pyridin-2-yl group and exhibit similar biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine-based core structure and are used in various medicinal applications.
Uniqueness
2-(but-2-yn-1-yloxy)-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific combination of a pyrido[1,2-a]pyrimidin-4-one core and a but-2-yn-1-yloxy substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-but-2-ynoxypyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-2-3-8-16-11-9-12(15)14-7-5-4-6-10(14)13-11/h4-7,9H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZLZRMIXDNZJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC1=CC(=O)N2C=CC=CC2=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.